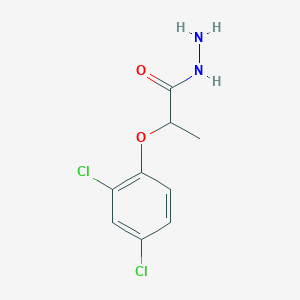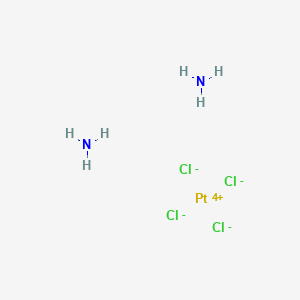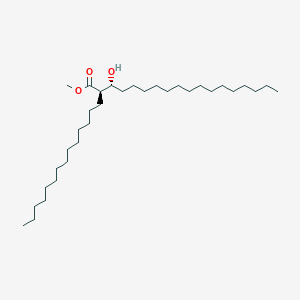
2-(2,4-二氯苯氧基)丙酰肼
描述
2-(2,4-Dichlorophenoxy)propanehydrazide is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. The compound of interest is related to various research areas, including the synthesis of complex molecules, the study of their molecular structures, and the analysis of their physical and chemical properties. Although the provided papers do not directly discuss 2-(2,4-Dichlorophenoxy)propanehydrazide, they provide valuable insights into related compounds and their behaviors, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2,4-dichloroacetophenone with other reagents. For example, one study describes the synthesis of a compound by reacting 2,4-dichloroacetophenone with 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that similar synthetic routes could be employed for the synthesis of 2-(2,4-Dichlorophenoxy)propanehydrazide, using appropriate hydrazide reagents under similar conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as IR and single crystal X-ray diffraction studies . Computational methods like HF and DFT are also employed to predict vibrational wavenumbers and to perform analyses such as NBO, HOMO and LUMO, and MEP . These methods could be applied to 2-(2,4-Dichlorophenoxy)propanehydrazide to gain insights into its molecular geometry, electronic structure, and potential reactivity.
Chemical Reactions Analysis
The chemical behavior of chlorinated phenols, which are structurally related to 2-(2,4-Dichlorophenoxy)propanehydrazide, has been studied under various conditions. For instance, the oxidative thermal degradation of 2-chlorophenol has been examined, revealing a range of products and suggesting mechanisms involving radical intermediates . This information could be relevant when considering the potential degradation pathways or reactivity of 2-(2,4-Dichlorophenoxy)propanehydrazide under similar conditions.
Physical and Chemical Properties Analysis
The analysis of 2,4-D and its esters via gas-liquid chromatography and mass spectrometry provides insights into the physical properties and analytical methods suitable for such compounds . The mineralization of 2,4-D by Phanerochaete chrysosporium indicates the biological degradation pathways and environmental fate of this class of compounds . Additionally, the presence of chlorinated dibenzo-p-dioxins and dibenzofurans as contaminants in older formulations of 2,4-D suggests the importance of analyzing impurities and understanding their impact on the environment and human health .
科学研究应用
非线性光学性质:已对丙酰肼类化合物进行研究,包括类似于2-(2,4-二氯苯氧基)丙酰肼的变体,这些化合物显示出在光学器件(如光限幅器和开关)中的潜在应用(Naseema et al., 2012)。
抗肿瘤性质:已对含有2,4-二氯苯氧核的化合物进行研究,显示出有希望的抗肿瘤活性。这包括对特定化合物的研究,如2-{2-[2-(2,4-二氯苯氧基)乙酰]肼基}-N'-(4-氟苯基)丙酰肼酰氯,该化合物对肿瘤细胞系表现出显著的疗效(Abdel-Wahab et al., 2011)。
毒性和残留物检测:已对2,4-二氯苯氧的毒性和残留问题进行了审查,强调了其免疫毒性、生殖毒性和检测方法方面的担忧(Lu Qi-yu, 2011)。
生化过程中的动力学分辨:已改善了康地亚鲁戈脂肪酶在拆分外消旋甲基2-(2,4-二氯苯氧基)丙酸酯方面的对映选择性,该化合物在结构上与2-(2,4-二氯苯氧基)丙酰肼相关(Cipiciani et al., 1998)。
复合物的绿色合成:报道了使用2-(2,4-二氯苯氧基)-N'-(2-羟基苯甲醛基)乙酰肼通过绿色、固态球磨策略制备复合物。这些复合物已经评估了其抗菌、抗氧化和细胞毒活性(Fekri & Zaky, 2014)。
光降解研究:已分析了类似于2-(2,4-二氯苯氧基)丙酰肼的化合物的光降解,如二氯氧甲基,为环境降解途径和潜在有毒代谢产物提供了见解(Brodsky et al., 1994)。
除草剂和植物生长效应:已研究了相关除草剂对植物的生理效应,揭示了作用机制和选择性毒性的见解(Shimabukuro et al., 1978)。
用于脑部疾病的生物信息学特征:已对希夫碱进行了特征化,包括丙酰肼的衍生物,用于治疗神经退行性疾病的潜力。这项研究提供了有关这些化合物的药代动力学、药效学和与治疗靶点的结合的见解(Avram et al., 2021)。
安全和危害
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASHHUFHMQDNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370506 | |
| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propanehydrazide | |
CAS RN |
15253-89-1 | |
| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Dibenzo[g,p]chrysene](/img/structure/B91316.png)



